Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate
Description
Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate is a synthetic organic compound featuring a benzenesulfonamide core linked to a phthalazine moiety substituted with a phenylamino group and an ethyl acetate ester. This structure combines sulfonamide pharmacophores—common in antimicrobial and enzyme-inhibiting agents—with a phthalazine heterocycle, which is notable for its role in kinase inhibition and anticancer research . The ethyl acetate ester enhances solubility and bioavailability, a feature observed in agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C25H24N4O4S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(4-anilinophthalazin-1-yl)-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C25H24N4O4S/c1-3-33-23(30)16-26-34(31,32)22-15-18(14-13-17(22)2)24-20-11-7-8-12-21(20)25(29-28-24)27-19-9-5-4-6-10-19/h4-15,26H,3,16H2,1-2H3,(H,27,29) |
InChI Key |
GMVKTEPKOAZOFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate typically involves multiple steps. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . The specific synthetic route for this compound would involve the preparation of the intermediate compounds, followed by their coupling under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of perfumes, flavoring agents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide-Based Analogs
Compounds sharing the benzenesulfonamide backbone but differing in substituents and heterocyclic appendages are critical for comparative analysis. For instance:
- 2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides (e.g., compounds 19–26 in ): These feature imino-phthalazinone groups and alkylthio substituents. Unlike the target compound, they lack the phenylamino-phthalazine linkage and instead utilize a guanidine-derived imino group. Synthesis involves refluxing with 2-acetylbenzoic acid in acetic acid or dioxane, contrasting with the target compound’s likely route involving phthalazine-1-ylamine intermediates .
- Quinoline-based sulfonamides (e.g., ): Patent-derived compounds like N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide replace phthalazine with quinoline cores. Quinoline’s planar structure may enhance DNA intercalation, whereas phthalazine’s bicyclic system could favor kinase binding .
Table 1: Key Structural Differences
Ethyl Ester-Containing Compounds
The ethyl acetate group in the target compound is structurally analogous to pesticidal esters like ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb) and ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate (hydroprene) . These esters improve lipid membrane penetration, suggesting the target compound may share similar bioavailability advantages, though its sulfonamide-phthalazine core likely redirects its application toward therapeutics rather than agrochemicals.
Biological Activity
Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of various functional groups that contribute to its biological activity. The structure includes a phthalazine moiety, which is often associated with diverse pharmacological effects.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives related to phthalazine compounds. This compound has shown promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound are comparable to those of established antibiotics.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Gentamicin | 16 |
| Escherichia coli | 16 | Amoxicillin | 32 |
| Pseudomonas aeruginosa | 32 | Ciprofloxacin | 64 |
These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity. Preliminary results indicate that it exhibits moderate activity against common fungal pathogens.
Table 2: Antifungal Activity
| Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 32 | Fluconazole | 16 |
| Aspergillus niger | 64 | Amphotericin B | 32 |
The antifungal activity suggests potential therapeutic applications in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies using various cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis.
Case Study: In Vitro Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 12 µM, indicating effective inhibition of cell growth. The mechanism appears to involve the induction of apoptosis through caspase activation and modulation of cell cycle progression.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Cell Membrane Disruption: It can disrupt the integrity of microbial cell membranes, leading to cell death.
- Apoptosis Induction in Cancer Cells: The activation of apoptotic pathways in cancer cells contributes to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
